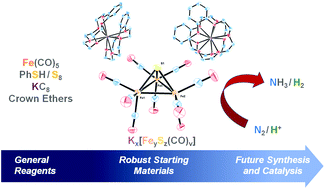Synthesis and interconversions of reduced, alkali–metal supported iron–sulfur–carbonyl complexes†
Dalton Transactions Pub Date: 2017-07-04 DOI: 10.1039/C7DT01506B
Abstract
We report the synthesis, interconversions and X-ray structures of a set of [mFe–nS]-type carbonyl clusters (where S = S2−, S22− or RS−; m = 2–3; n = 1–2). All of the clusters have been identified and characterized by single crystal X-ray diffraction, IR and 13C NMR. Reduction of the parent neutral dimer [μ2-(SPh)2Fe2(CO)6] (1) with KC8 affords an easily separable ∼1 : 1 mixture of the anionic, dimeric thiolate dimer K[Fe2(SPh)(CO)6(μ-CO)] (2) and the dianionic, sulfido trimer [K(benzo-15-crown-5)2]2[Fe3(μ3-S)(CO)9] (3). Oxidation of 2 with diphenyl-disulfide (Ph2S2) cleanly returns the starting material 1. The Ph–S bond in 1 can be cleaved to form sulfide trimer 3. Oxidation of sulfido trimer 3 with [Fc](PF6) in the presence of S8 cleanly affords the all-inorganic persulfide dimer [μ2-(S)2Fe2(CO)6] (4), a thermodynamically stable product. The inverse reactions to form 3 (dianion) from 4 (neutral) were not successful, and other products were obtained. For example, reduction of 4 with KC8 afforded the mixed valence Fe(I)/Fe(II) species [((FeI2S2)(CO)6)2FeII]2− (5), in which the two {Fe2S2(CO)6}2− units serve as bidendate ligands to a Fe(II) center. Another isolated product (THF insoluble portion) was recrystallized in MeCN to afford [K(benzo-15-crown-5)2]2[((Fe2S)(CO)6)2(μ-S)2] (6), in which a persulfide dianion bridges two {2Fe–S} moieties (dimer of dimers). Finally, to close the interconversion loop, we converted the persulfide dimer 4 into the thiolate dimer 1 by reduction with KC8 followed by reaction with the diphenyl iodonium salt [Ph2I](PF6), in modest yield. These reactions underscore the thermodynamic stability of the dimers 1 and 4, as well as the synthetic and crystallization versatility of using the crown/K+ counterion system for obtaining structural information on highly reduced iron–sulfur–carbonyl clusters.

Recommended Literature
- [1] Cellulose nanocrystal-assembled reverse osmosis membranes with high rejection performance and excellent antifouling†
- [2] Balancing the pre-aggregation and crystallization kinetics enables high efficiency slot-die coated organic solar cells with reduced non-radiative recombination losses†
- [3] Bromination and increasing the molecular conjugation length of the non-fullerene small-molecule acceptor based on benzotriazole for efficient organic photovoltaics†
- [4] Bacteriological, physiological, etc.
- [5] Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitro
- [6] Calixarenenanotubes: structural tolerance towards pyridine templates†
- [7] Carbon dioxide capture in amorphous porous organic polymers
- [8] Can percolation theory explain the gelation behavior of diblock copolymer worms?†
- [9] Carbon nanomaterial scaffold films with conductivity at micro and sub-micron levels
- [10] Cerebrospinal fluid: A specific biofluid for the biosensing of Alzheimer's diseases biomarkers

Journal Name:Dalton Transactions
research_products
-
CAS no.: 1423017-99-5









